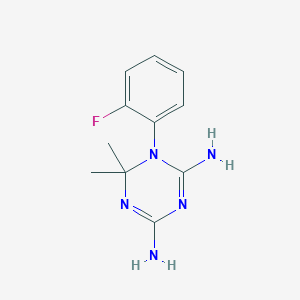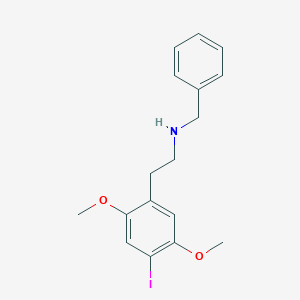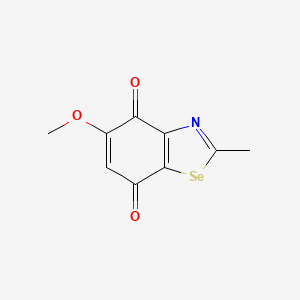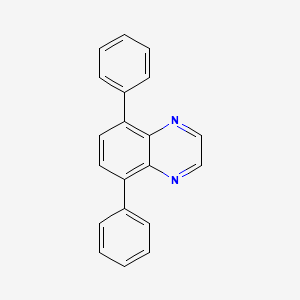
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazine ring
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).
Synthetic Route:
Industrial Production: For large-scale production, the process is optimized to ensure high yield and purity. .
Chemical Reactions Analysis
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, where the fluorine atom is replaced by other substituents like chlorine or bromine.
Common Reagents and Conditions: Typical reagents include acids, bases, and transition metal catalysts. .
Scientific Research Applications
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
1-(2-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives:
Similar Compounds: Examples include 2-Fluorodeschloroketamine and other fluorophenyl-triazine derivatives.
Uniqueness: The presence of the fluorophenyl group and the specific substitution pattern on the triazine ring confer unique chemical and biological properties to this compound, distinguishing it from other similar molecules
Properties
CAS No. |
3932-29-4 |
|---|---|
Molecular Formula |
C11H14FN5 |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H14FN5/c1-11(2)16-9(13)15-10(14)17(11)8-6-4-3-5-7(8)12/h3-6H,1-2H3,(H4,13,14,15,16) |
InChI Key |
RSIUZWCURMWOOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2F)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Anilino-3-([1,1'-biphenyl]-4-yl)-1-hydroxybutan-2-one](/img/structure/B14180971.png)




![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)

amino}benzonitrile](/img/structure/B14181021.png)


![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
